4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester
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Overview
Description
4-Hydroxy-3-[[2-(4-tricyclo[331
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves multiple steps starting from basic organic compounds. The common method might include the reaction of a benzoic acid derivative with a phenol under controlled conditions to introduce the phenoxy group. This is followed by acylation to introduce the acetyl group, and finally, a methyl esterification step.
Industrial Production Methods: Industrial production would require careful consideration of reaction scalability, cost of reagents, and environmental impact. Techniques such as continuous flow chemistry could be employed to increase yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group at the 4-position can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group and phenoxy group can participate in nucleophilic substitution reactions.
Oxidation: KMnO4, H2O2 in acidic or basic medium.
Reduction: LiAlH4, NaBH4 in dry ether.
Substitution: Alkyl halides in the presence of a base.
Major Products: Depending on the specific reaction conditions and reagents, the major products would include substituted benzoic acids, alcohols, and phenolic derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. It can be used in the preparation of new materials with desired physical and chemical properties.
Biology and Medicine: Biologically, this compound might act as a lead compound in drug discovery programs. Its structural features allow it to interact with biological macromolecules, making it a candidate for the development of drugs targeting specific proteins or pathways.
Industry: In industry, particularly in pharmaceuticals, it can be used to create drug formulations with improved bioavailability and stability.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its interaction with biological targets. Typically, it would involve binding to specific proteins or enzymes, altering their activity. Molecular docking studies and biochemical assays would be needed to elucidate the exact pathways.
Comparison with Similar Compounds
Similar Compounds:
4-Hydroxybenzoic Acid: Known for its antimicrobial properties, used in cosmetics.
3,4-Dihydroxybenzoic Acid: Known for antioxidant properties.
Phenoxyacetic Acid: Used in herbicides.
Uniqueness: What sets 4-Hydroxy-3-[[2-(4-tricyclo[3.3.1.13,7]dec-1-ylphenoxy)acetyl]amino]-benzoic Acid Methyl Ester apart is its combination of a tricyclodecane group, phenoxy group, and benzoic acid framework, making it highly versatile for various chemical modifications and biological interactions.
This compound holds promise in multiple fields, from innovative drug development to industrial applications, all owing to its unique structure and reactivity.
Properties
IUPAC Name |
methyl 3-[[2-[4-(1-adamantyl)phenoxy]acetyl]amino]-4-hydroxybenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO5/c1-31-25(30)19-2-7-23(28)22(11-19)27-24(29)15-32-21-5-3-20(4-6-21)26-12-16-8-17(13-26)10-18(9-16)14-26/h2-7,11,16-18,28H,8-10,12-15H2,1H3,(H,27,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJRPPNOJYFZSLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)O)NC(=O)COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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